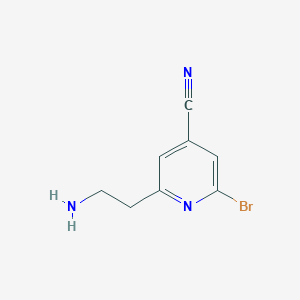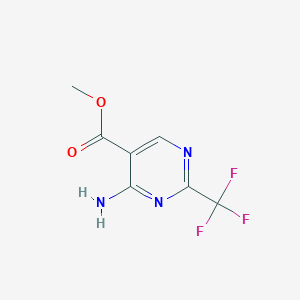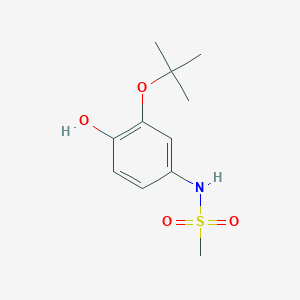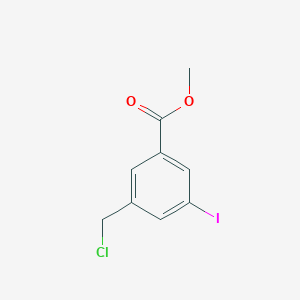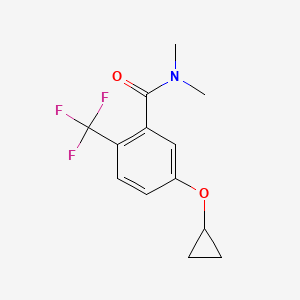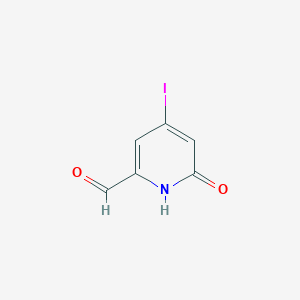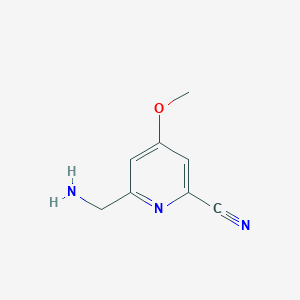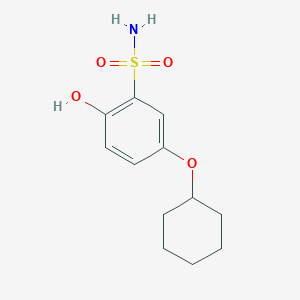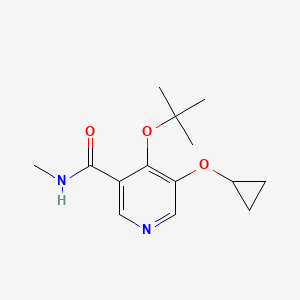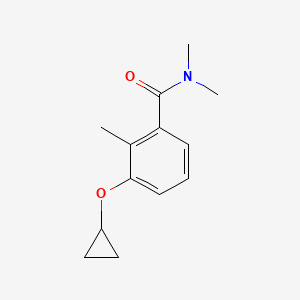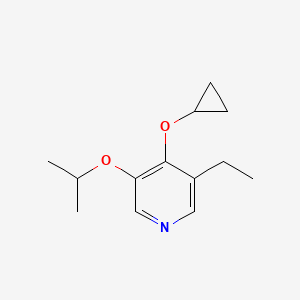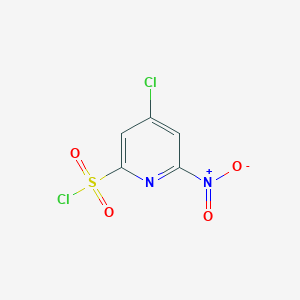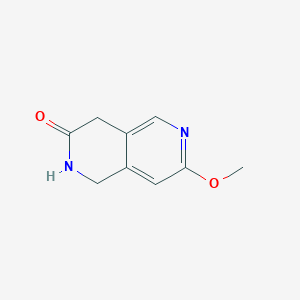
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of 2-aminopyridine derivatives: This method involves the reaction of 2-aminopyridine with suitable aldehydes or ketones under acidic or basic conditions.
Condensation reactions: These reactions involve the condensation of methoxy-substituted pyridine derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different functional groups at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-2,6-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
7-Hydroxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness
The presence of the methoxy group in 7-Methoxy-1,4-dihydro-2,6-naphthyridin-3(2H)-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
7-methoxy-2,4-dihydro-1H-2,6-naphthyridin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-7-4-10-8(12)2-6(7)5-11-9/h3,5H,2,4H2,1H3,(H,10,12) |
Clave InChI |
WGDTXJNGMBVIAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2CC(=O)NCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


